molecular formula C7H7N3O B591670 (3H-Imidazo[4,5-b]pyridin-5-yl)methanol CAS No. 1352911-89-7

(3H-Imidazo[4,5-b]pyridin-5-yl)methanol

Cat. No. B591670
CAS RN: 1352911-89-7
M. Wt: 149.153
InChI Key: HGQVZEDKIVMHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3H-Imidazo[4,5-b]pyridin-5-yl)methanol” is a chemical compound with a molecular weight of 149.15 . Its IUPAC name is the same as its common name . The InChI code for this compound is 1S/C7H7N3O/c11-3-5-1-2-6-7(10-5)9-4-8-6/h1-2,4,11H,3H2,(H,8,9,10) .


Synthesis Analysis

The synthesis of 3H-imidazo[4,5-b]pyridines derivatives, which includes “this compound”, has been reported in the literature . The systematic optimization of the molecules resulted in the identification of compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring fused with a pyridine moiety . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 149.15 . More detailed properties are not available in the current resources.

Scientific Research Applications

Crystal Structure Analysis

  • A study focused on the crystal structure of a similar compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, revealing its planar molecular structure and the nature of intermolecular interactions in the crystal form (Elaatiaoui et al., 2014).

Antiproliferative Activity

  • A series of compounds including 3-(3H-imidazo[4,5-b]pyridin-2-yl) derivatives were synthesized and evaluated for antiproliferative activity against various human cancer cell lines. These compounds showed significant cytotoxicity, suggesting their potential as cancer therapeutics (Mullagiri et al., 2018).

Microwave Assisted Organic Synthesis

  • Novel one-step microwave mediated syntheses of arrays of 3-iminoaryl-imidazo[1,2-a]pyridines and related compounds were reported. This method demonstrates the efficiency and versatility of microwave-assisted synthesis in creating complex organic compounds (Masquelin et al., 2006).

Novel Synthesis Methods

  • Research has been conducted on the synthesis of compounds like (2-aminopyridin-4-yl)methanol, a related compound, showing advancements in the synthesis methods of imidazo[1,2-a]pyridine derivatives (Lifshits et al., 2015).

Low Cost Emitter Synthesis

  • A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrated their potential in creating low-cost luminescent materials with significant Stokes' shifts (Volpi et al., 2017).

Magnetic Properties

  • Hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical were evaluated for their magnetic properties, providing insights into the relationship between molecular structure and magnetic behavior (Yong et al., 2013).

Corrosion Inhibition

  • Imidazo[4,5-b] pyridine derivatives were evaluated as inhibitors against mild steel corrosion, demonstrating their potential in industrial applications (Saady et al., 2021).

Anti-Tubercular Agents

  • Imidazo(4,5-b) pyridines were synthesized and evaluated as inhibitors of Lumazine synthase in M. tuberculosis, indicating their potential as therapeutic agents against tuberculosis (Harer & Bhatia, 2015).

Future Directions

The future directions for “(3H-Imidazo[4,5-b]pyridin-5-yl)methanol” and similar compounds could involve further exploration of their potential therapeutic significance . Their ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc., foregrounds their medicinal significance .

properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-3-5-1-2-6-7(10-5)9-4-8-6/h1-2,4,11H,3H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQVZEDKIVMHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2)N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.